molecular formula C7H12O B14434737 2-Cyclohepten-1-ol, (1R)- CAS No. 79646-48-3

2-Cyclohepten-1-ol, (1R)-

Cat. No.: B14434737
CAS No.: 79646-48-3
M. Wt: 112.17 g/mol
InChI Key: LFKFDYCJMRQCMD-ZETCQYMHSA-N
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Description

2-Cyclohepten-1-ol, (1R)- is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is part of the cycloalkene family, characterized by a seven-membered ring with a double bond and a hydroxyl group attached to one of the carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohepten-1-ol, (1R)- can be achieved through various methods. One common approach involves the allylic acetoxylation of cycloalkenes. For instance, cycloheptene can be reacted with palladium acetate, benzoquinone, and manganese dioxide in anhydrous acetic acid. The reaction is carried out at 60°C for 28 hours, followed by purification through distillation to yield 2-cyclohepten-1-yl acetate, which can then be hydrolyzed to obtain 2-Cyclohepten-1-ol .

Industrial Production Methods

Industrial production of 2-Cyclohepten-1-ol, (1R)- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and reagents, as well as the control of reaction parameters, are crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohepten-1-ol, (1R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to form cycloheptanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: Cycloheptanol.

    Substitution: Various substituted cycloheptenes depending on the nucleophile used.

Scientific Research Applications

2-Cyclohepten-1-ol, (1R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohepten-1-ol, (1R)- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific reactions and applications being studied .

Comparison with Similar Compounds

2-Cyclohepten-1-ol, (1R)- can be compared with other similar compounds such as:

The uniqueness of 2-Cyclohepten-1-ol, (1R)- lies in its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

79646-48-3

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(1R)-cyclohept-2-en-1-ol

InChI

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h3,5,7-8H,1-2,4,6H2/t7-/m0/s1

InChI Key

LFKFDYCJMRQCMD-ZETCQYMHSA-N

Isomeric SMILES

C1CC[C@H](C=CC1)O

Canonical SMILES

C1CCC(C=CC1)O

Origin of Product

United States

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